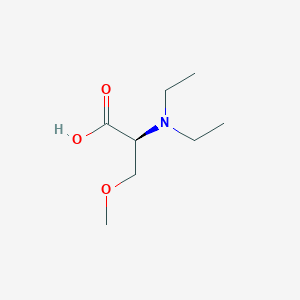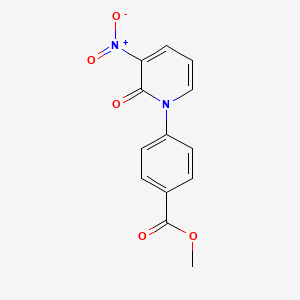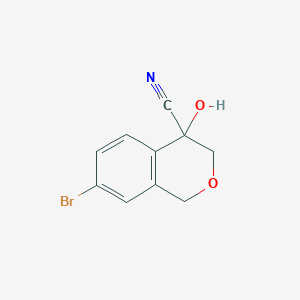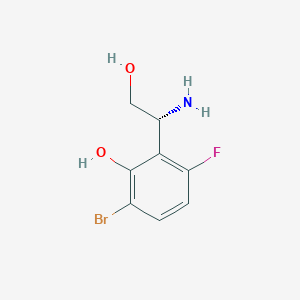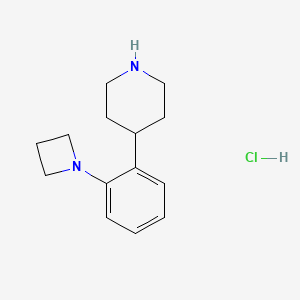![molecular formula C12H17NO2S B13048443 Ethyl 3-amino-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-2-carboxylate](/img/structure/B13048443.png)
Ethyl 3-amino-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-2-carboxylate is a heterocyclic compound with a unique structure that includes a thiophene ring fused to a cycloheptane ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its potential biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-3-carboxylate with suitable reagents to introduce the amino group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as thiols.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Ethyl 3-amino-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-3-carboxylate
- 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-3-carboxylic acid
Uniqueness
Ethyl 3-amino-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-2-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C12H17NO2S |
|---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
ethyl 3-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H17NO2S/c1-2-15-12(14)11-10(13)8-6-4-3-5-7-9(8)16-11/h2-7,13H2,1H3 |
InChI Key |
XFVSSQDCFCITEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)CCCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


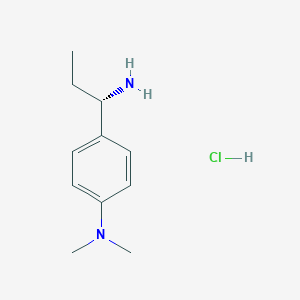

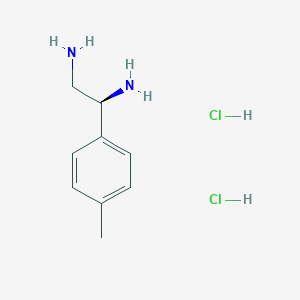
![(1S,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hcl](/img/structure/B13048378.png)
